1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further substituted with a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to formylation using Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to yield the desired aldehyde .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(3-Methoxyphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl and pyrazole moieties contribute to the compound’s overall binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- 1-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(3-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness: 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its electronic properties and reactivity. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and its ability to interact with specific biological targets .
Properties
IUPAC Name |
1-(3-methoxyphenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-4-2-3-10(5-11)13-7-9(8-14)6-12-13/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYDFDPOVHJFNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589681 |
Source
|
Record name | 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013835-89-6 |
Source
|
Record name | 1-(3-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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